4-O-Benzyl-caffeic Acid Methyl Ester

Description

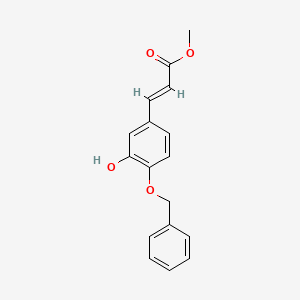

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(3-hydroxy-4-phenylmethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-17(19)10-8-13-7-9-16(15(18)11-13)21-12-14-5-3-2-4-6-14/h2-11,18H,12H2,1H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQARPTKBUIEURR-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Chemical Synthesis Approaches for 4-O-Benzyl-caffeic Acid Methyl Ester

The synthesis can be approached by first performing the esterification followed by benzylation, or by first benzylating the caffeic acid and then esterifying the product. The former approach is often preferred to avoid potential side reactions with the free carboxylic acid during the benzylation step.

The introduction of the methyl ester group onto the caffeic acid backbone can be achieved through several established methods.

Direct esterification, often referred to as Fischer esterification, involves reacting caffeic acid with methanol (B129727) in the presence of an acid catalyst. This method is a straightforward approach to producing methyl caffeate. youtube.com Various catalysts can be employed to facilitate this reaction and improve yields.

p-Toluenesulfonic acid (PTSA) has been demonstrated to be an effective catalyst for the synthesis of methyl caffeate from caffeic acid and methanol. youtube.com In one study, a yield of 84.0% was achieved under optimized conditions. youtube.com The reaction kinetics were found to follow a pseudo-homogeneous second-order reversible model. youtube.com

Cation-exchange resins are another class of catalysts used for this esterification. acs.org These solid acid catalysts offer advantages such as ease of separation from the reaction mixture and potential for reuse. The reaction to produce methyl caffeate is often the first step in a two-step process to synthesize other caffeic acid esters, like caffeic acid phenethyl ester (CAPE). acs.org

Ionic liquids, such as N-methylpyrrolidone bisulfate ([Hnmp]HSO4), have also been utilized as catalysts for the esterification of caffeic acid with various alcohols, demonstrating high yields. khanacademy.org

| Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) | Methanol to Caffeic Acid molar ratio of 20:1, 65°C, 8% catalyst to substrate mass ratio, 4 hours | 84.0% | youtube.com |

| Cation-exchange resin (Diaion PK208LH) | 60°C, 4 hours | High catalytic activity reported | acs.org |

| Sulfuric Acid | Methanol, 10 hours | Up to 71% | youtube.com |

An alternative to direct esterification is the acyl chloride method, which is a two-step process. First, caffeic acid is converted to its acyl chloride derivative. This is typically achieved by reacting caffeic acid with an excess of a chlorinating agent like thionyl chloride (SOCl₂), often at reflux temperature. masterorganicchemistry.com The excess thionyl chloride is then removed, usually by vacuum distillation, to yield the caffeic acid acyl chloride intermediate. masterorganicchemistry.com

In the second step, this highly reactive acyl chloride is treated with methanol. The reaction is typically rapid and can be carried out at room temperature. researchgate.net This nucleophilic acyl substitution results in the formation of methyl caffeate and hydrogen chloride. The high reactivity of acyl chlorides generally leads to high yields of the ester product under mild conditions. masterorganicchemistry.com

A more indirect route to caffeic acid esters involves the Knoevenagel-Doebner condensation. u-szeged.huchemicalbook.com This method starts with a protected 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde) and condenses it with a malonic acid monoester, such as mono-methyl malonate. wikipedia.org The reaction is typically carried out in the presence of a base like pyridine (B92270) and a catalyst such as piperidine (B6355638). chemicalbook.com

The condensation is followed by a decarboxylation step, which occurs upon heating, to yield the α,β-unsaturated ester. u-szeged.hu This methodology allows for the formation of the carbon-carbon double bond and the ester group in a single synthetic sequence from the corresponding aldehyde.

The selective introduction of a benzyl (B1604629) group at the 4-position of the catechol ring of methyl caffeate is a crucial step in the synthesis of the target molecule.

The regioselective benzylation of one of the two adjacent hydroxyl groups on the catechol ring of methyl caffeate is challenging. The hydroxyl group at the 4-position is generally more acidic than the one at the 3-position due to the resonance-stabilizing effect of the para-substituted propenoate group. This difference in acidity can be exploited for selective deprotonation and subsequent etherification.

The Williamson ether synthesis is the classical method for forming ethers. wikipedia.org This reaction involves the deprotonation of an alcohol (in this case, the phenolic hydroxyl group) to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide (in this case, benzyl bromide or benzyl chloride) in an Sₙ2 reaction. masterorganicchemistry.comwikipedia.org

To achieve selective 4-O-benzylation of methyl caffeate, the reaction would typically be carried out by carefully controlling the stoichiometry of the base. Using one equivalent of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), would preferentially deprotonate the more acidic 4-hydroxyl group. The resulting phenoxide ion can then react with benzyl halide to form the 4-O-benzyl ether. The reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF) or acetone.

Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, can also be employed in the Williamson ether synthesis to facilitate the reaction between the aqueous phase containing the phenoxide and the organic phase containing the alkyl halide. utahtech.edu

While direct selective benzylation is feasible, another strategy involves the use of protecting groups. Both hydroxyl groups could be protected, for example as benzyl ethers, and then one could be selectively deprotected. However, for the synthesis of this compound, the direct selective benzylation based on the differential acidity of the phenolic protons is a more direct approach. A study on the synthesis of related compounds mentions the preparation of 3,4-dibenzyl caffeic acid, indicating that both hydroxyl groups can be benzylated. researchgate.net This underscores the importance of controlled reaction conditions to achieve mono-benzylation at the desired position.

One-Pot Synthesis Approaches

One-pot synthesis offers an efficient alternative to multi-step procedures by minimizing the number of work-up and purification steps, thereby saving time and resources. For the synthesis of caffeic acid esters, several one-pot methods have been developed. nih.gov

One such approach involves the Knoevenagel condensation of a suitably protected 3,4-dihydroxybenzaldehyde with a malonic acid mono-ester. researchgate.net For this compound, this would entail starting with 4-benzyloxy-3-hydroxybenzaldehyde. This aldehyde can be condensed with methyl hydrogen malonate in the presence of a base like pyridine and piperidine to yield the desired product. researchgate.net

Another innovative one-pot strategy utilizes deep eutectic solvents (DES). daneshyari.com In this method, a mixture of a hydrogen bond donor (like caffeic acid itself) and a hydrogen bond acceptor (like choline (B1196258) chloride) forms a liquid phase that acts as both solvent and reactant. daneshyari.comnih.gov While typically used for enzymatic synthesis, this principle can be adapted for chemical synthesis, potentially allowing for the direct benzylation and esterification of caffeic acid in a single reaction vessel.

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are also powerful tools for the one-pot synthesis of α,β-unsaturated esters like caffeic acid derivatives. nih.gov These reactions involve the condensation of an aldehyde with a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion, respectively, and can be performed in environmentally benign solvents like water. nih.govnih.gov

Stereochemical Control and Purity Considerations in Synthesis

In the synthesis of this compound, controlling the stereochemistry of the double bond is paramount, as the biological activity of caffeic acid derivatives is often dependent on the trans (E) configuration. Fortunately, many synthetic methods inherently favor the formation of the more stable trans isomer.

The Knoevenagel and Wittig-type reactions, for instance, typically yield the trans (E)-alkene as the major product. nih.govresearchgate.net Spectroscopic methods, such as ¹H NMR, can be used to confirm the stereochemistry. The coupling constant (J) between the two vinylic protons (α-H and β-H) is characteristically large for the trans isomer, typically in the range of 15.9 Hz. researchgate.net

Purification of the final product is essential to remove starting materials, by-products, and any of the undesired cis (Z) isomer. Column chromatography is a common method for purification, using solvent systems like ethyl acetate/hexane or chloroform/methanol. nih.govnih.gov

Biosynthetic Pathways and Enzymatic Transformations

The natural production of caffeic acid derivatives in plants and the use of enzymes in their synthesis provide a green and often highly selective alternative to chemical methods.

Relevant Plant Biosynthetic Routes of Caffeic Acid Derivatives

In higher plants, caffeic acid and its derivatives are synthesized through the shikimic acid pathway. nih.govresearchgate.netbohrium.commdpi.com This metabolic route is a major source of aromatic compounds in plants. The pathway begins with the precursors phosphoenolpyruvate (B93156) and erythrose 4-phosphate and proceeds through several intermediates to produce shikimic acid.

From shikimic acid, the pathway leads to the formation of the aromatic amino acid phenylalanine. Phenylalanine is then deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. nih.govresearchgate.netresearchgate.net Cinnamic acid is subsequently hydroxylated by cinnamic acid 4-hydroxylase (C4H) to form p-coumaric acid. researchgate.net Finally, p-coumaric acid is hydroxylated to produce caffeic acid. researchgate.netresearchgate.net

Caffeic acid can then be further modified by various enzymes to form a wide array of derivatives, including esters, amides, and glycosides. mdpi.com These modifications are catalyzed by specific transferases and other enzymes.

Enzymatic Catalysis in the Production of Caffeic Acid Esters

Enzymatic catalysis, particularly using lipases, has emerged as a powerful and environmentally friendly method for the synthesis of caffeic acid esters. researchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CALB), often sold under the trade name Novozym 435, are highly efficient catalysts for esterification reactions. nih.gov

The enzymatic synthesis of caffeic acid esters is typically carried out in non-aqueous solvents or in solvent-free systems to favor the esterification reaction over hydrolysis. nih.govmdpi.com Deep eutectic solvents (DES) have also been successfully employed as a green reaction medium for the enzymatic synthesis of caffeic acid phenethyl ester (CAPE), a close analog of the title compound. mdpi.com

For the synthesis of this compound, a two-step enzymatic process could be envisioned. First, caffeic acid could be enzymatically esterified with methanol. In a second step, a selective enzymatic benzylation of the 4-hydroxyl group could be attempted, although this is a more challenging transformation. Alternatively, a chemoenzymatic approach could be employed, where the 4-O-benzyl protected caffeic acid is synthesized chemically and then enzymatically esterified to the methyl ester. oup.comoup.com

Optimization of Synthesis Parameters

To maximize the yield and purity of this compound, the optimization of reaction parameters is crucial for both chemical and enzymatic synthesis routes.

For chemical synthesis, key parameters to optimize include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants. For instance, in the esterification of caffeic acid with methanol, using p-toluenesulfonic acid as a catalyst, a yield of 84.0% was achieved with a 20:1 molar ratio of methanol to caffeic acid, a reaction temperature of 65°C, and a reaction time of 4 hours. researchgate.net Similarly, when using a cation-exchange resin as a catalyst for the same reaction, the optimal conditions were found to be a temperature of 60°C and a reaction time of 4 hours. researchgate.netdoaj.org

In enzymatic synthesis, parameters such as the type of enzyme, enzyme concentration, temperature, reaction time, and substrate molar ratio significantly influence the reaction outcome. nih.gov Response surface methodology (RSM) is a powerful statistical tool used to optimize these parameters. For the enzymatic synthesis of CAPE, optimal conditions were found to be a reaction time of 59 hours, a temperature of 69°C, and a substrate molar ratio of 1:72 (caffeic acid to phenethyl alcohol). nih.gov The use of ionic liquids as solvents can also significantly affect the reaction, with hydrophobic ionic liquids generally giving higher conversion yields. researchgate.net

The following table illustrates typical parameters that are optimized in the synthesis of caffeic acid esters, based on studies of related compounds.

| Parameter | Typical Range for Chemical Synthesis | Typical Range for Enzymatic Synthesis |

| Temperature | 40 - 90 °C | 30 - 70 °C nih.gov |

| Reaction Time | 0.5 - 24 hours | 24 - 72 hours nih.gov |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 20:1 researchgate.net | 10:1 to 92:1 nih.govnih.gov |

| Catalyst/Enzyme Amount | Varies by catalyst type | 100 - 500 PLU nih.gov |

This interactive data table allows for the comparison of typical reaction parameters for both chemical and enzymatic synthesis routes.

Catalyst Selection and Reaction Conditions

The synthesis of this compound is typically achieved through a two-step process: esterification of caffeic acid and subsequent benzylation. The choice of catalysts and reaction conditions is paramount for the efficiency of each step.

The initial esterification of caffeic acid with methanol to produce methyl caffeate can be effectively catalyzed by various acids. researchgate.net One common and efficient catalyst is p-toluenesulfonic acid (PTSA). researchgate.net Optimal conditions for this reaction using PTSA include a molar ratio of methanol to caffeic acid of 20:1, a reaction temperature of 65°C, a catalyst to substrate mass ratio of 8%, and a reaction time of 4 hours, which can achieve a yield of 84.0%. researchgate.net Another effective catalyst is a cation-exchange resin, which under optimal conditions (60°C for 4 hours) can also produce high yields of methyl caffeate. econstor.eueconstor.eu

The subsequent and crucial step is the selective benzylation of the 4-hydroxyl group of methyl caffeate. This reaction is typically performed using benzyl chloride (BnCl) in the presence of a base. A common method involves the use of sodium hydride (NaH) as the base. nih.gov The reaction is generally carried out by controlled heating. nih.gov The temperature and reaction time are critical parameters to control the selectivity of the benzylation and to avoid the formation of the per-benzylated derivative as a side product. nih.gov

| Reaction Step | Catalyst/Reagent | Base | Temperature | Time | Yield |

| Esterification | p-Toluenesulfonic acid | - | 65°C | 4h | 84.0% |

| Esterification | Cation-exchange resin | - | 60°C | 4h | High |

| Benzylation | Benzyl chloride | Sodium hydride | Controlled heating | 3h | - |

Solvent Systems and Green Chemistry Principles

The choice of solvent is a critical factor that influences reaction rates, yields, and the environmental impact of the synthesis. In the context of synthesizing this compound, different solvents are employed for the esterification and benzylation steps.

For the esterification of caffeic acid, methanol often serves as both a reactant and a solvent. researchgate.net To manage the solubility of caffeic acid and facilitate the reaction, co-solvents such as benzene (B151609) or toluene (B28343) can be used, which also aid in the azeotropic removal of water, driving the reaction to completion. nih.gov

In the benzylation step, aprotic polar solvents are generally preferred to facilitate the reaction between the phenoxide ion and benzyl chloride. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used. nih.gov Toluene has also been reported as a solvent for similar benzylation reactions. nih.govresearchgate.net

In recent years, there has been a significant push towards adopting green chemistry principles in chemical synthesis to minimize environmental impact. wjpmr.comunibo.it For the synthesis of caffeic acid derivatives, this has led to the exploration of more environmentally benign solvent systems. nih.gov For instance, the use of water as a medium for certain reactions, such as the Wittig reaction to form the carbon-carbon double bond in caffeic acid derivatives, has been successfully demonstrated, offering a safer and greener alternative to traditional organic solvents. nih.gov While direct application to the benzylation of methyl caffeate is not widely reported, the principles of green chemistry encourage the investigation of less hazardous solvents and reaction conditions.

| Principle of Green Chemistry | Application in Synthesis |

| Use of Safer Solvents | Exploring water as a medium for related synthetic steps. nih.gov |

| Use of Renewable Feedstocks | Caffeic acid is a naturally derived starting material. nih.gov |

| Catalysis | Employing catalytic amounts of substances like PTSA or recyclable cation-exchange resins. researchgate.neteconstor.eu |

Yield Enhancement and Side Product Mitigation

Optimizing the yield of this compound while minimizing the formation of side products is a key challenge in its synthesis. The primary side products in this synthesis are the unreacted starting material (methyl caffeate) and the di-benzylated product, where both the 3- and 4-hydroxyl groups are benzylated.

To enhance the yield of the desired mono-benzylated product, several strategies can be employed. Careful control of the stoichiometry of the reagents is crucial. Using a slight excess of benzyl chloride can help to ensure the complete consumption of the starting methyl caffeate, but a large excess should be avoided to minimize the formation of the di-benzylated product.

The reaction temperature and time are also critical parameters. Lowering the reaction temperature and carefully monitoring the reaction progress can allow for the reaction to be stopped once the formation of the desired product is maximized, before significant amounts of the di-benzylated product are formed. nih.gov

Purification techniques play a vital role in isolating the target compound from the reaction mixture. Column chromatography is a common method used to separate the desired this compound from unreacted starting materials and the di-benzylated side product. nih.gov The choice of the stationary and mobile phases for chromatography is critical for achieving good separation.

| Strategy | Purpose |

| Control of Stoichiometry | To maximize the formation of the mono-benzylated product and minimize di-benzylation. |

| Optimization of Reaction Temperature and Time | To favor the formation of the desired product and prevent over-reaction. nih.gov |

| Chromatographic Purification | To isolate the pure this compound from the reaction mixture. nih.gov |

Preclinical Pharmacological and Biochemical Activities

Anti-inflammatory Efficacy

The anti-inflammatory effects of 4-O-Benzyl-caffeic Acid Methyl Ester have been evaluated in various preclinical models. These studies have sought to elucidate the mechanisms by which this compound mitigates inflammatory responses at a molecular and cellular level. The following sections detail the specific findings related to its anti-inflammatory efficacy.

Inhibition of Nitric Oxide (NO) Production in Macrophage Models

Overproduction of nitric oxide (NO) by activated macrophages is a hallmark of inflammation. Research has explored the capacity of caffeic acid derivatives to curb this excessive NO production. While specific data on this compound is part of a broader investigation into a series of caffeic acid esters, the general findings indicate that the esterification of caffeic acid can lead to potent inhibitory activities against NO production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. nih.gov For instance, certain synthesized caffeic acid ester derivatives have demonstrated dose-dependent decreases in nitrite (B80452) levels, indicating a reduction in NO production. nih.gov The structure of the ester side chain appears to be crucial for this inhibitory activity. nih.gov

Modulation of Inducible Nitric Oxide Synthase (iNOS) Expression

The production of high levels of NO during inflammation is primarily catalyzed by the enzyme inducible nitric oxide synthase (iNOS). nih.gov Consequently, the inhibition of iNOS expression is a key target for anti-inflammatory agents. Studies on related caffeic acid esters have shown that their anti-inflammatory properties may stem from the inhibition of iNOS expression. nih.gov For example, caffeic acid methyl ester (a related compound) has been observed to inhibit the protein and mRNA expression levels of iNOS in a dose-dependent manner in LPS-stimulated murine macrophage cells. nih.gov This suggests that the broader class of caffeic acid esters, which would include this compound, may share this mechanism of action.

Suppression of Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β)

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) play a pivotal role in orchestrating the inflammatory cascade. The ability of a compound to suppress the release of these cytokines is a strong indicator of its anti-inflammatory potential. Research on caffeic acid methyl ester has demonstrated a significant reduction in TNF-α release from LPS-stimulated macrophage-like cells. nih.gov In human umbilical vein endothelial cells (HUVECs) challenged with LPS, caffeic acid methyl ester also significantly attenuated the release of both TNF-α and IL-1β. nih.govspandidos-publications.com

Attenuation of Cyclooxygenase-2 (COX-2) Expression

Cyclooxygenase-2 (COX-2) is another key enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators. The inhibitory effect of caffeic acid derivatives on COX-2 expression is a significant aspect of their anti-inflammatory profile. Caffeic acid methyl ester has been shown to inhibit the protein and mRNA expression of COX-2 in a dose-dependent manner in LPS-stimulated murine macrophage cells. nih.gov Furthermore, in LPS-challenged HUVECs, caffeic acid methyl ester also inhibited COX-2 expression. nih.govspandidos-publications.com

In Vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Edema in Rodents)

The carrageenan-induced paw edema model in rodents is a standard in vivo assay for evaluating the anti-inflammatory activity of new compounds. researchgate.net Studies on caffeic acid esters have utilized this model to confirm their efficacy. For instance, caffeic acid methyl ester administered orally has demonstrated potent anti-inflammatory effects in the carrageenan-induced edema model in rats. nih.gov This in vivo activity corroborates the in vitro findings and highlights the potential of this class of compounds as effective anti-inflammatory agents.

Impact on Neutrophil Influx in Inflammatory Processes

The migration of neutrophils to the site of inflammation is a critical step in the inflammatory response. The ability of a compound to reduce this influx can significantly dampen the inflammatory process. Studies on caffeic acid phenethyl ester (CAPE), another related derivative, have shown that it can regulate the activation of human neutrophils. bslonline.orgbslonline.org Specifically, CAPE has been observed to decrease the expression of pro-inflammatory cytokines that are involved in attracting neutrophils. bslonline.org While direct evidence for this compound is not available, the activity of related compounds suggests a potential role in modulating neutrophil-mediated inflammation.

Antioxidant Properties

Comprehensive searches of scientific literature and databases did not yield specific studies evaluating the direct antioxidant properties of this compound, including its radical scavenging activities, its capacity for Heme Oxygenase-1 (HO-1) induction, or its protective effects in cellular models of oxidative stress.

However, extensive research is available on structurally related compounds, such as Caffeic Acid Phenethyl Ester (CAPE), which is known for its potent antioxidant and cytoprotective activities. nih.gov Studies on various caffeic acid derivatives consistently demonstrate that the catechol group is a strong antioxidant feature. nih.govresearchgate.net The antioxidant effects of these related compounds are often attributed to their ability to scavenge free radicals and protect against oxidative damage. consensus.appnih.gov For instance, CAPE has been shown to protect against oxidative stress in various cellular and in vivo models. nih.govmdpi.comnih.gov

Radical Scavenging Activities (e.g., DPPH, ABTS assays)

There is no specific data available from 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays for this compound.

For comparison, studies on other caffeic acid esters show varying degrees of radical scavenging activity, which is influenced by the esterifying group. nih.gov The general principle of these assays is that antioxidants can donate a hydrogen ion to stabilize unstable radicals like DPPH and ABTS. researchgate.net For example, caffeic acid itself demonstrates significant scavenging activity in both DPPH and ABTS assays. researchgate.net The activity of its esters often depends on factors like hydrophobicity, which can influence their effectiveness in different experimental systems. nih.gov

Heme Oxygenase-1 (HO-1) Induction

No specific studies were found that investigated the ability of this compound to induce Heme Oxygenase-1 (HO-1).

HO-1 is a critical enzyme in the cellular defense against oxidative stress and inflammation. sci-hub.sedntb.gov.ua Its induction is a key mechanism for cytoprotection. dntb.gov.ua The related compound, Caffeic Acid Phenethyl Ester (CAPE), is a well-documented and potent inducer of HO-1 in various cell types, including macrophages and astrocytes. sci-hub.senih.gov This induction by CAPE is linked to the Nrf2 transcription factor pathway and contributes significantly to its antioxidant and anti-inflammatory effects. nih.gov

Protection against Oxidative Stress in Cellular Models

There is no specific information on the protective effects of this compound against oxidative stress in cellular models.

Research on analogous compounds provides a basis for potential activity. Caffeic acid esters are known to act as bactericidal agents against certain bacteria by inducing an oxidative stress mechanism within the bacterial cells, leading to increased reactive oxygen species and altered glutathione (B108866) levels. sci-hub.sescispace.comsigmaaldrich.com In mammalian cells, compounds like CAPE have demonstrated protective effects against damage induced by oxidative agents like hydrogen peroxide or doxorubicin. mdpi.comnih.gov This protection is often mediated through the upregulation of antioxidant defenses, such as HO-1, and the preservation of mitochondrial function. mdpi.comnih.govnih.gov Studies on human multiple myeloma cells have shown that CAPE can induce apoptosis through mechanisms involving oxidative stress. researchgate.net

Antimicrobial Activity

While broad antimicrobial activities are reported for the caffeic acid ester family, specific data for this compound is not available. The antimicrobial efficacy of caffeic acid derivatives is often dependent on the length and structure of the alkyl or aryl ester side chain.

Antibacterial Effects against Gram-Positive and Gram-Negative Strains

No studies were identified that specifically tested the antibacterial activity of this compound against Gram-positive or Gram-negative bacteria.

However, a closely related compound, Caffeic Acid Benzyl (B1604629) Ester (CABE) , has been studied. CABE was shown to be effective against the Gram-positive bacterium Paenibacillus larvae, the causative agent of American Foulbrood in honey bees. sci-hub.sescispace.comsigmaaldrich.com In these studies, CABE demonstrated both a minimum inhibitory concentration (MIC) and a minimum bactericidal concentration (MBC) of 125 µg/mL. sci-hub.sescispace.com Generally, caffeic acid and its esters tend to show weaker activity against Gram-negative bacteria compared to Gram-positive strains. researchgate.net The antibacterial action is proposed to involve permeabilization of the cell membrane.

Table 1: Antibacterial Activity of Caffeic Acid Benzyl Ester (CABE) against Paenibacillus larvae

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Caffeic Acid Benzyl Ester (CABE) | Paenibacillus larvae | 125 | 125 |

| Data sourced from Collins et al. (2019). sci-hub.sescispace.comsigmaaldrich.com |

Antifungal Activity against Fungal Species

There is no available research on the specific antifungal activity of this compound.

Studies on other caffeic acid esters have revealed a range of antifungal effects. For example, methyl caffeate showed better activity against various Candida species than esters with longer alkyl chains like ethyl, propyl, or butyl caffeate, suggesting that bulky substituents may decrease the antifungal effect. nih.gov In another study, propyl caffeate was identified as having the best antifungal activity against several Candida albicans strains and showed a synergistic effect when combined with fluconazole (B54011) and nystatin. Caffeic Acid Phenethyl Ester (CAPE) has also been shown to work synergistically with fluconazole against resistant Candida albicans.

Bactericidal Mechanisms and Effects on Intracellular Oxidant Levels

Caffeic acid esters have demonstrated notable bactericidal properties, primarily through mechanisms that involve the disruption of membrane permeability and the alteration of intracellular redox balance. nih.gov One of the key mechanisms of action is the induction of oxidative stress within bacterial cells.

Studies on various caffeic acid esters, including caffeic acid benzyl ester (a closely related compound), have shown that these molecules can significantly increase the levels of reactive oxygen species (ROS) inside bacteria such as Paenibacillus larvae. nih.govnih.gov This surge in ROS, which are highly reactive molecules containing oxygen, disrupts the normal cellular functions. nih.gov Concurrently, these esters can alter the levels of crucial intracellular antioxidants like glutathione. nih.govnih.gov The depletion of antioxidants, which normally neutralize ROS, further exacerbates the oxidative stress, leading to a state of cellular imbalance. nih.gov This oxidative stress mechanism is a primary contributor to the bactericidal effects observed, ultimately leading to bacterial cell death without causing lysis, or cell rupture. nih.govnih.govresearchgate.net

Antiproliferative and Chemopreventive Potential

Inhibition of Cancer Cell Line Proliferation (in vitro models)

Caffeic acid and its derivatives, including various esters, are recognized for their potential to inhibit the proliferation of numerous cancer cell lines. nih.govresearchgate.net The antiproliferative activity of these compounds has been observed in a variety of cancer types, including those of the prostate, colon, breast, lung, and skin. nih.govnih.govnih.gov

For instance, caffeic acid has been shown to decrease the viability and colony formation of prostate cancer cells in a dose-dependent manner. nih.gov Similarly, caffeic acid n-butyl ester exhibited significant anticancer activity against the A431 skin cancer cell line. nih.gov The broader class of caffeic acid esters has demonstrated selective antiproliferative activity, with some analogues showing potent effects on highly metastatic murine colon carcinoma cells. nih.gov This inhibition of proliferation is a key aspect of their potential as anticancer agents.

Selective Cytotoxicity Towards Specific Cancer Cells

A significant aspect of the anticancer potential of caffeic acid esters is their selective cytotoxicity, meaning they are more toxic to cancer cells than to normal, healthy cells. wustl.edunih.gov This selectivity is a highly desirable characteristic for any potential cancer therapeutic, as it can minimize side effects.

Research has shown that compounds like caffeic acid phenethyl ester (CAPE) and its analogues exhibit differential cytotoxicity. wustl.eduresearchgate.net For example, CAPE has demonstrated significant cytotoxicity against oral cancer cells (OSF, GNM, and TSCCa) but not against normal buccal mucosal fibroblast (BF) cells. researchgate.net Similarly, caffeic acid undecyl ester (CAUE) has been reported to have a potent cytotoxic effect on human B-cell leukemia cells (NALM-6) while not significantly affecting normal human lymphocytes. nih.gov This preferential targeting of cancer cells highlights the potential of these compounds to be developed into safer and more effective cancer treatments. wustl.edunih.gov

Anti-allergic Responses

Inhibition of Mast Cell Activation and Degranulation

Mast cells are key players in the initiation of allergic responses. nih.gov When activated, they undergo a process called degranulation, releasing a variety of inflammatory mediators. nih.govnih.gov Caffeic acid and its esters have been shown to inhibit this critical step in the allergic cascade. nih.govnih.govnih.gov

Studies using rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, have demonstrated that caffeic acid methyl ester can suppress mast cell activation. nih.govnih.gov Similarly, caffeic acid phenethyl ester (CAPE) has been found to inhibit the degranulation of mouse peritoneal mast cells. nih.govresearchgate.net This inhibition of mast cell activation and degranulation is a key mechanism behind the anti-allergic effects of these compounds. nih.govnih.gov

Suppression of Allergic Mediator Release (e.g., Histamine (B1213489), β-Hexosaminidase)

Following the inhibition of mast cell activation, the release of allergic mediators is consequently suppressed. Caffeic acid esters have been shown to effectively reduce the release of key mediators such as histamine and β-hexosaminidase. nih.govnih.gov

In studies with activated HMC-1 human mast cells, caffeic acid phenethyl ester (CAPE) was found to attenuate the release of histamine. nih.gov Furthermore, in PMA/A23187-stimulated RBL-2H3 cells, caffeic acid methyl ester significantly suppressed the secretion of both histamine and β-hexosaminidase in a concentration-dependent manner. nih.govnih.gov This suppression of allergic mediator release directly contributes to the anti-allergic properties of these compounds. nih.gov

Other Biological Activities (Preclinical)

Extensive searches of scientific literature and databases were conducted to collate preclinical data on the biological activities of this compound. The following subsections detail the findings in the specific areas of neuroprotection, antihyperglycemic and antidiabetic potential, and anti-acetylcholinesterase activity.

There is currently no available scientific literature from the conducted searches detailing preclinical studies on the neuroprotective effects of this compound. While research has been conducted on related compounds such as caffeic acid phenethyl ester (CAPE) and methyl caffeate, which have demonstrated neuroprotective properties in various preclinical models, specific data for the 4-O-benzyl derivative remains to be published. nih.govnih.govkoreascience.kr

Preclinical studies on the antihyperglycemic and antidiabetic potential of this compound in animal models have not been identified in the current body of scientific literature. Studies on similar molecules, like caffeic acid methyl and ethyl esters, have indicated potential antidiabetic effects by influencing glucose and lipid metabolism in cultured cells. nih.gov However, these findings cannot be directly extrapolated to this compound, for which specific in vivo data is not available.

No preclinical studies investigating the anti-acetylcholinesterase activity of this compound were found in the performed literature search. The inhibitory effects of other compounds, such as caffeic acid, on acetylcholinesterase have been reported, but specific enzymatic inhibition data for this compound is not currently available in published research.

Mechanistic Investigations of Biological Actions

Molecular Target Identification and Ligand-Receptor Interactions

The biological effects of caffeic acid esters are initiated by their interaction with specific molecular targets. Research on CAPE suggests that it does not act through a single receptor but rather modulates the function of multiple key signaling proteins.

One of the primary targets identified for CAPE is the Nuclear Factor-κB (NF-κB) transcription factor itself. CAPE has been shown to directly interfere with the binding of NF-κB to its consensus DNA sequences, thereby preventing the transcription of pro-inflammatory genes. This inhibition is specific, as CAPE does not appear to affect the DNA-binding activity of other transcription factors like AP-1, Oct-1, and TFIID. biosynth.comresearchgate.net The mechanism may involve the critical sulfhydryl groups within the NF-κB protein, as the inhibitory effect of CAPE can be reversed by reducing agents. biosynth.comresearchgate.net

Another identified molecular target is the Kelch-like ECH-associated protein 1 (Keap1) , which is a negative regulator of the Nrf2 pathway. It is proposed that the catechol moiety of CAPE is crucial for this interaction. researchgate.net Under conditions of oxidative stress, the catechol group can be oxidized, enhancing its ability to bind to Keap1. researchgate.net This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. researchgate.net

Furthermore, studies have indicated that CAPE may interfere with ligand-receptor interactions at the cell surface. For example, it has been shown to suppress the activation of Toll-like receptor 4 (TLR4) by interfering with the binding of lipopolysaccharide (LPS) to the MD2 co-receptor, which is part of the TLR4 complex. mdpi.com This prevents the initiation of downstream inflammatory signaling cascades. mdpi.com

Signaling Pathway Modulation

The interaction of caffeic acid esters with their molecular targets triggers the modulation of several key signaling pathways that are central to cellular homeostasis, inflammation, and the stress response.

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Studies on both CAME and CAPE have demonstrated their ability to activate this pathway.

Research has shown that CAME significantly enhances the phosphorylation of Nrf2 and the expression of its downstream target, heme oxygenase-1 (HO-1) , in human umbilical vein endothelial cells (HUVECs). nih.govnih.gov This activation occurs both in the presence and absence of an inflammatory stimulus like LPS, suggesting that CAME may prime cells for a protective response. nih.gov The activation of the Nrf2/HO-1 axis is a key mechanism for the cytoprotective effects of CAME. nih.govnih.gov

Similarly, CAPE has been shown to activate the Nrf2 pathway, an effect that is enhanced under oxidative conditions. researchgate.netnih.gov The catechol moiety of CAPE appears to be essential for this activity. researchgate.net Oxidation of the catechol group creates a more electrophilic form of the molecule, which can then react with cysteine residues on Keap1, the principal negative regulator of Nrf2. researchgate.net This modification of Keap1 leads to the release and nuclear translocation of Nrf2, which then binds to antioxidant response elements (AREs) in the promoter regions of target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes. researchgate.netnih.gov

The NF-κB signaling pathway is a master regulator of inflammation, and its inhibition is a key aspect of the anti-inflammatory effects of caffeic acid esters.

Both CAME and CAPE are potent inhibitors of NF-κB activation. nih.govmdpi.com CAME has been observed to suppress LPS-induced NF-κB phosphorylation in HUVECs. nih.govnih.gov This is achieved by inhibiting the phosphorylation and subsequent degradation of the inhibitor of κB (IκB) . nih.govnih.gov By preventing IκB degradation, CAME ensures that NF-κB remains sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α and IL-1β. nih.govresearchgate.net The inhibition of IκB degradation is likely due to the suppression of the IκB kinase (IKK) complex. nih.gov

CAPE has been extensively studied for its NF-κB inhibitory properties. It has been shown to block NF-κB activation induced by a variety of stimuli, including TNF, phorbol (B1677699) esters, and hydrogen peroxide. biosynth.comresearchgate.net CAPE prevents the translocation of the p65 subunit of NF-κB to the nucleus. biosynth.comresearchgate.net While it may not directly inhibit IκBα degradation, it has been noted to delay its resynthesis. biosynth.comresearchgate.net This comprehensive inhibition of the NF-κB pathway is a cornerstone of the anti-inflammatory and immunomodulatory effects of CAPE. biosynth.comresearchgate.netnih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The modulation of these pathways is another important aspect of the biological activity of caffeic acid esters.

Studies have shown that CAME can suppress the activation of MAPKs in mast cells. nih.gov This suppression is a key part of its anti-allergic action, as it leads to the attenuation of degranulation. nih.gov

CAPE has also been shown to modulate MAPK signaling, although the effects can be cell-type and context-dependent. In some instances, CAPE has been reported to inhibit the phosphorylation of p38, ERK, and JNK in the context of osteoclastogenesis. nih.gov However, in other studies, such as in T-cells, CAPE did not inhibit p38 MAPK phosphorylation. evitachem.com In certain cancer cell lines, CAPE has been found to activate p38 and JNK, which contributes to its pro-apoptotic effects. clearsynth.com

Cellular Effects and Processes

The modulation of the aforementioned signaling pathways by caffeic acid esters culminates in a variety of downstream cellular effects, most notably the regulation of gene expression and protein synthesis.

By targeting transcription factors like NF-κB and Nrf2, caffeic acid esters can profoundly alter the gene expression profile of a cell, leading to changes in protein synthesis and cellular function.

The inhibition of NF-κB by CAME and CAPE leads to the downregulation of a wide array of pro-inflammatory genes. In macrophage cell lines, CAME has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. researchgate.net This, in turn, reduces the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), respectively. researchgate.net CAME also decreases the release of tumor necrosis factor-alpha (TNF-α). researchgate.net Similarly, CAPE has been shown to suppress the production of various inflammatory mediators. nih.gov

Conversely, the activation of the Nrf2 pathway by these compounds leads to the upregulation of cytoprotective genes. The most prominent example is the increased expression of heme oxygenase-1 (HO-1), which has potent antioxidant and anti-inflammatory properties. nih.govnih.gov

Furthermore, caffeic acid and its derivatives have been reported to influence the expression of genes involved in cell cycle control. For instance, CAPE has been shown to induce upregulation of cell cycle control genes in breast cancer cells, suggesting a potential role in regulating cell proliferation. mybiosource.com It has also been suggested that caffeic acid can modulate DNA methylation, which could have widespread effects on gene expression. nih.gov

Impact on Cellular Redox Homeostasis

There is no specific information available in the scientific literature regarding the impact of 4-O-Benzyl-caffeic Acid Methyl Ester on cellular redox homeostasis. While studies on other caffeic acid esters have explored their antioxidant properties, the specific effects of the 4-O-benzyl substitution on the modulation of cellular redox environments have not been documented.

Influence on Cell Viability and Apoptosis Induction (mechanistic insights)

No research data was found detailing the influence of this compound on cell viability and the mechanisms of apoptosis induction. Mechanistic studies have been performed on related compounds like CAPE, which has been shown to induce apoptosis through various pathways, including the modulation of NF-κB and activation of Fas signaling in breast cancer cells. nih.gov It has also been observed to trigger apoptosis by causing a loss of mitochondrial membrane potential in leukemia cells. nih.gov However, it is crucial to note that these findings pertain to CAPE and cannot be directly extrapolated to this compound due to structural differences that can significantly alter biological activity.

Data on Related Compounds

To provide context on the bioactivity of the broader class of caffeic acid esters, the following table summarizes findings for related, but distinct, compounds. It is important to reiterate that this data does not describe the effects of this compound.

| Compound Name | Cell Line(s) | Observed Effects | Key Mechanistic Insights |

| Caffeic Acid Phenethyl Ester (CAPE) | Human breast cancer MCF-7 cells | Induces apoptosis | Inhibition of NF-κB and activation of Fas signaling nih.gov |

| Caffeic Acid Phenethyl Ester (CAPE) | CCRF-CEM (human leukemia cells) | Induces apoptosis | Induction of mitochondrial membrane potential loss nih.gov |

| Caffeic Acid Methyl Ester (CAME) | Rat basophilic leukemia RBL-2H3 cells | Inhibits mast cell activation | Suppression of MAPKs and NF-κB signaling nih.gov |

Structure Activity Relationship Sar Studies and Molecular Modeling

Impact of Ester and Ether Linkages on Bioactivity

The bioactivity of phenolic compounds like 4-O-Benzyl-caffeic Acid Methyl Ester is significantly influenced by the nature of the linkages within their structure, specifically the ester and ether bonds. The methyl ester group in this compound plays a crucial role in modulating the molecule's polarity and, consequently, its ability to permeate biological membranes. Generally, the conversion of a carboxylic acid to an ester increases lipophilicity, which can enhance cellular uptake.

Research on related caffeic acid derivatives has shown that the ester linkage is critical for certain biological activities. For instance, some studies have indicated that replacing the ester group with an amide can lead to a substantial decrease or even abolition of cytotoxic effects in cancer cell lines nih.gov. Conversely, other studies suggest that amide linkages might offer greater stability against hydrolysis by esterases, potentially leading to improved bioavailability mdpi.com.

The ether linkage, represented by the benzyl (B1604629) group at the 4-O position, also plays a pivotal role. Phenol ethers are known to be less hydrophilic than their corresponding phenols because they can act as hydrogen-bond acceptors but not donors wikipedia.orgnsf.gov. This modification reduces the polarity of the catechol moiety, which can influence how the molecule interacts with its biological targets. Studies on caffeic acid phenethyl ester (CAPE) analogs have demonstrated that caffeoyl ethers can exhibit potent inhibitory activity, in some cases surpassing that of their ester counterparts nih.gov. This suggests that the ether linkage in this compound is a key determinant of its interaction with biological systems.

Influence of Alkyl Chain Length and Branching on Pharmacological Effects

While this compound has a specific methyl ester, the broader study of caffeic acid esters reveals a clear correlation between the alkyl chain length of the ester group and pharmacological activity. Research has consistently shown that modifying the length and branching of this alkyl chain can significantly impact a compound's biological effects.

For many caffeic acid esters, an increase in the length of the alkyl chain tends to enhance lipophilicity. This increased lipophilicity can lead to improved membrane permeability and, consequently, greater bioactivity up to a certain point. For example, in the context of anticancer properties, the activity of some caffeic acid derivatives has been observed to increase with the elongation of the alkyl chain nih.gov. However, this trend is not limitless, as an excessively long chain can lead to a decrease in activity, possibly due to reduced solubility in aqueous biological fluids or steric hindrance at the target site.

The branching of the alkyl chain is another important factor. Branching can affect how a molecule fits into the binding pocket of a target enzyme or receptor, and it can also influence the molecule's metabolic stability. While the methyl ester of the title compound is unbranched, studies on other esters provide insight into how structural changes could modulate its effects. The precise relationship between chain length, branching, and activity is often specific to the biological target being considered.

Role of Aromatic Ring Substituents (e.g., Benzyl Group at 4-O Position)

The substitution pattern on the aromatic ring of this compound is a critical determinant of its bioactivity. The presence of the benzyl group at the 4-O position, in particular, has several important implications for the molecule's pharmacological profile.

The benzyl group is a relatively large, non-polar substituent. Its presence significantly increases the lipophilicity of the molecule compared to unsubstituted or smaller alkyl-substituted caffeates. This can have a profound effect on the compound's pharmacokinetics, influencing its absorption, distribution, metabolism, and excretion. The increased lipophilicity may enhance the compound's ability to cross cell membranes and access intracellular targets.

Furthermore, the benzyl group introduces steric bulk, which can influence how the molecule interacts with its biological targets. This steric hindrance can either enhance or diminish activity depending on the specific topology of the target's binding site. In some cases, a bulky substituent can promote a more favorable binding conformation, leading to increased potency. Research on related benzylated phenolic compounds has shown that such modifications can significantly alter antimicrobial and antifungal activities tandfonline.com.

The position of the substituent is also crucial. By being at the 4-O position, the benzyl group modifies one of the hydroxyl groups of the catechol moiety. This modification prevents this hydroxyl group from participating in hydrogen bonding as a donor and alters its electronic properties, which can in turn affect the molecule's antioxidant capacity and its ability to interact with specific receptors. For instance, the synthesis of a 4-O-glucoside of CAPE was shown to enhance its antioxidant properties by activating the Nrf2 pathway mdpi.com. This highlights the importance of modifications at this position.

Significance of Catechol Moiety for Specific Activities

The catechol group, a 1,2-dihydroxybenzene moiety, is a hallmark of caffeic acid and its derivatives and is fundamental to many of their biological activities, particularly their antioxidant effects. The two adjacent hydroxyl groups of the catechol moiety are potent hydrogen donors, which allows them to effectively scavenge free radicals and reactive oxygen species (ROS). This antioxidant capacity is a key mechanism underlying many of the observed therapeutic effects of caffeic acid derivatives.

The presence of an intact catechol group is often considered essential for significant antioxidant activity dtic.mil. Methylation or other substitutions of one or both of these hydroxyl groups can dramatically reduce this activity. In the case of this compound, one of the hydroxyl groups is blocked by the benzyl ether linkage. While this may reduce its direct free radical scavenging ability compared to free caffeic acid, the remaining free hydroxyl group at the 3-position can still participate in antioxidant processes.

Quantitative Structure-Activity Relationships (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. For caffeic acid derivatives, QSAR analyses have been instrumental in identifying the key molecular properties that govern their pharmacological effects. These studies have provided valuable insights that are applicable to understanding the bioactivity of this compound.

QSAR studies on various series of caffeic acid esters have revealed that their cytotoxic and anticancer activities are often dependent on hydrophobicity and steric factors nih.gov. The molecular shape and bulkiness of the compounds have also been identified as important determinants of their activity against certain cancer cell lines nih.govresearchgate.net.

Correlation of Physicochemical Descriptors with Biological Activity (e.g., hydrophobicity, molar refractivity, ionization potential)

The biological activity of this compound can be rationalized through the analysis of various physicochemical descriptors. These descriptors quantify different aspects of the molecule's structure and properties, and their correlation with bioactivity provides a deeper understanding of the SAR.

Molar Refractivity: This descriptor is related to the volume of a molecule and its polarizability. It provides an indication of the steric bulk and the potential for London dispersion forces in intermolecular interactions. The large benzyl group would contribute significantly to the molar refractivity of this compound. In QSAR models, molar refractivity often correlates with binding affinity to a target, as it reflects how well the molecule fits into a binding pocket and the strength of its non-covalent interactions.

Ionization Potential: This is the energy required to remove an electron from a molecule. In the context of phenolic antioxidants, a lower ionization potential is often associated with a greater ability to donate an electron to scavenge free radicals. The substitution of the 4-hydroxyl group with a benzyl ether would likely increase the ionization potential compared to free caffeic acid, potentially modulating its antioxidant activity.

The following table summarizes the key physicochemical descriptors and their likely influence on the bioactivity of this compound.

| Physicochemical Descriptor | Structural Contribution in this compound | Likely Impact on Bioactivity |

| Hydrophobicity | Benzyl group, Methyl ester | Increased cell membrane permeability and potential for enhanced intracellular activity. |

| Molar Refractivity | Benzyl group, Aromatic rings | Influences steric fit and binding affinity to biological targets. |

| Ionization Potential | Benzyl ether at 4-O position | Modulates antioxidant activity by affecting the ease of electron donation. |

Computational Modeling of Molecular Interactions

Computational modeling, particularly molecular docking, provides a powerful tool for visualizing and understanding the interactions between a small molecule like this compound and its potential biological targets at the atomic level. These methods can predict the preferred binding orientation of a ligand within the active site of a protein and estimate the strength of the binding affinity.

Molecular docking studies performed on caffeic acid and its derivatives have provided valuable insights into their mechanisms of action. For example, docking studies have been used to investigate the interactions of caffeic acid with enzymes such as acetylcholinesterase, revealing that it binds favorably within the active site through a combination of hydrophobic and pi-anion interactions indexcopernicus.comugm.ac.id. Other studies have used docking to explore the binding of caffeic acid analogs to cyclooxygenase (COX) enzymes, helping to explain their anti-inflammatory properties nih.gov.

For this compound, molecular docking could be employed to:

Identify potential protein targets.

Predict the binding mode and key interactions within the active site of a target. The benzyl group, for instance, could engage in hydrophobic or pi-stacking interactions with non-polar amino acid residues.

Rationalize the observed SAR by comparing the docking scores and binding poses of a series of related analogs.

Guide the design of new derivatives with improved potency and selectivity.

These computational approaches, when combined with experimental data, provide a robust framework for understanding the molecular basis of the pharmacological effects of this compound and for the future development of related therapeutic agents.

Comparative Analysis with Other Caffeic Acid Derivatives

Anti-inflammatory Activity

The anti-inflammatory potential of caffeic acid esters is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. The esterification of the carboxylic acid group of caffeic acid generally enhances its anti-inflammatory action. The size and nature of the alcohol moiety are crucial determinants of this activity.

Studies comparing a series of caffeic acid esters have shown a clear trend in their ability to inhibit NO production. For instance, in one study, Caffeic Acid Methyl Ester (CAME) showed an IC50 value of 21.0 µM for NO inhibition. nih.gov The activity increased with the elongation of the alkyl chain, as seen with butyl and octyl esters. nih.gov Caffeic Acid Benzyl Ester (CABE) demonstrated potent activity with an IC50 of 10.7 µM. nih.gov Caffeic Acid Phenethyl Ester (CAPE) is a benchmark in this regard, with a reported IC50 value of 4.80 µM. nih.gov

The benzyl group in this compound introduces significant lipophilicity. While direct comparative data for this compound in the same NO inhibition assay is not available, the high potency of both CABE and CAPE suggests that aromatic ester groups enhance anti-inflammatory activity. The benzyl protection at the 4-hydroxyl position, combined with the methyl ester, likely modulates the molecule's interaction with inflammatory targets. It is hypothesized that this substitution pattern could influence the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2, key mediators of inflammation. nih.gov

Table 1: Comparative Anti-inflammatory Activity (NO Inhibition)

| Compound | IC50 (µM) for NO Inhibition |

|---|---|

| Caffeic Acid Methyl Ester (CAME) | 21.0 |

| Caffeic Acid Benzyl Ester (CABE) | 10.7 |

| Caffeic Acid Phenethyl Ester (CAPE) | 4.80 |

Data sourced from studies on LPS-induced nitric oxide production in RAW 264.7 macrophages. nih.gov

Antioxidant Activity

The antioxidant capacity of caffeic acid and its derivatives is primarily attributed to the catechol group (the two hydroxyl groups on the phenyl ring), which can donate hydrogen atoms to scavenge free radicals. nih.govresearchgate.net The esterification of the carboxylic acid can modulate this activity. While Caffeic Acid itself is a potent antioxidant, its esters, such as CAME and CAPE, also exhibit significant radical scavenging properties. nih.govnih.gov

The key structural features for antioxidant activity are the phenolic hydroxyl groups. nih.gov Modifications, such as methylation of one of the hydroxyls, can decrease this activity. pcom.edu In this compound, the presence of the benzyl group at the 4-hydroxyl position would theoretically reduce its direct radical scavenging ability compared to caffeic acid or its simple esters where both hydroxyls are free. However, this modification might enhance its ability to act through other cytoprotective mechanisms, such as the induction of antioxidant enzymes like heme oxygenase-1 (HO-1). pcom.edu Studies on CAPE have shown that its cytoprotective effects are more closely linked to HO-1 induction than to direct antioxidant activity. pcom.edu

Molecular Modeling and Target Interaction

Molecular docking studies provide a theoretical basis for the observed biological activities by predicting the binding affinity and orientation of a ligand within the active site of a target protein. For instance, CAPE has been shown through molecular docking to effectively bind to targets involved in inflammatory pathways, such as p38 MAP kinase. nih.gov Docking studies on caffeic acid have revealed favorable interactions within the active site of acetylcholinesterase, with a binding energy of approximately -8.022 kcal/mol, stabilized by hydrophobic and pi-anion interactions. indexcopernicus.com

Table 2: Molecular Docking and Binding Affinity Data

| Compound | Target | Binding Energy / Docking Score | Key Interactions |

|---|---|---|---|

| Caffeic Acid | Acetylcholinesterase | -8.022 kcal/mol | Hydrophobic, Pi-anion |

| Caffeic Acid Phenethyl Ester (CAPE) | p38 MAP Kinase | -5.35 (Docking Score) | Not specified |

| Caffeic Acid Derivatives | SERCA2a | -7.45 to -8.15 kcal/mol (SMINA Minimized Affinity) | Not specified |

Binding energies and docking scores are indicative of the predicted affinity of the compound for the biological target. nih.govindexcopernicus.comacs.org

Metabolic Profiling and Pharmacokinetic Assessment Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Specific studies detailing the ADME properties of 4-O-Benzyl-caffeic Acid Methyl Ester in animal models have not been reported in the available scientific literature. Such studies are crucial for understanding the journey of a drug candidate through the body, including how it is absorbed into the bloodstream, distributed to various tissues, chemically altered by metabolic processes, and finally eliminated.

For related compounds like bornyl caffeate, studies in rats have been conducted to understand these processes. nih.govnih.gov These investigations typically involve administering the compound to animal models, such as rats, and subsequently collecting and analyzing biological samples over time. nih.gov

Identification of Major Metabolites in Biological Matrices (e.g., plasma, urine, bile)

There is no specific information available on the major metabolites of this compound in biological matrices. Generally, caffeic acid esters are expected to undergo hydrolysis to form caffeic acid as a primary metabolite. nih.govnih.gov Further metabolism would likely proceed on the caffeic acid moiety and potentially the benzyl (B1604629) group.

For instance, in studies with bornyl caffeate, a total of 30 metabolites were identified in rats, indicating extensive metabolic transformation. nih.gov

Specific Phase I metabolic pathways for this compound have not been documented. However, based on its structure and the metabolism of similar compounds, it is plausible that it would undergo:

Hydrolysis: The ester linkage is susceptible to hydrolysis by esterases in the plasma and tissues, which would release caffeic acid and benzyl alcohol. Studies on caffeic acid phenethyl ester (CAPE) have shown that it is hydrolyzed in vivo to caffeic acid. nih.gov Similarly, bornyl caffeate is also hydrolyzed to caffeic acid. nih.govnih.gov

Oxidation and Reduction: These are common metabolic pathways for many xenobiotics. For bornyl caffeate, both oxidation and reduction have been identified as Phase I metabolic routes. nih.gov

While no specific Phase II pathways have been identified for this compound, it is anticipated that its metabolites, particularly the liberated caffeic acid, would undergo such conjugations. These are common detoxification pathways that increase the water solubility of compounds to facilitate their excretion.

For bornyl caffeate, the main Phase II metabolic reactions observed in rats were glucuronidation, sulfation, and O-methylation. nih.gov It is reasonable to hypothesize that this compound or its primary metabolites would follow similar metabolic routes.

Pharmacokinetic Parameter Determination in Animal Models (e.g., Tmax, Cmax, half-life)

No published studies have determined the pharmacokinetic parameters of this compound in animal models. Therefore, key metrics such as the time to reach maximum plasma concentration (Tmax), the maximum plasma concentration (Cmax), and the elimination half-life (t½) are unknown for this specific compound.

To provide context, studies on other caffeic acid esters in rats have reported these parameters. For example, after administration of bornyl caffeate, the Tmax was 0.53 hours and the Cmax was 409.33 ng/mL. nih.govnih.gov For caffeic acid phenethyl ester (CAPE), the elimination half-life was found to range from 21.2 to 26.7 minutes and was independent of the dose. nih.gov

Table 1: Hypothetical Pharmacokinetic Parameters for this compound (Note: The following table is for illustrative purposes only, as no actual data is available.)

| Parameter | Value | Unit |

| Tmax | Data not available | h |

| Cmax | Data not available | ng/mL |

| AUC(0-t) | Data not available | ng·h/mL |

| t½ | Data not available | h |

| CL/F | Data not available | L/h/kg |

| Vd/F | Data not available | L/kg |

Stability Studies in Biological Media (e.g., plasma esterase activity)

There is no information in the public domain regarding the stability of this compound in biological media like plasma. Such studies are vital to understand if the compound is stable enough to exert its pharmacological effects before being degraded.

Studies on the related compound, caffeic acid phenethyl ester (CAPE), have shown that it is susceptible to hydrolysis by plasma esterases, specifically carboxylesterase, in rat plasma. nih.gov This suggests that other caffeic acid esters, potentially including this compound, may also be metabolized by plasma esterases.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of "4-O-Benzyl-caffeic Acid Methyl Ester," enabling its separation from complex mixtures such as reaction media, biological matrices, or plant extracts.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile phenolic compounds like caffeic acid derivatives. scispace.comresearchgate.net For "this compound," a reversed-phase HPLC (RP-HPLC) method is typically employed. This approach separates compounds based on their hydrophobicity.

The stationary phase is commonly a C18-bonded silica (B1680970) column, which effectively retains the relatively nonpolar analyte. A gradient elution is often used for the mobile phase, starting with a higher proportion of a polar solvent (e.g., water, often acidified with formic or phosphoric acid to improve peak shape) and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov This gradient allows for the efficient elution of compounds with varying polarities. Detection is typically performed using a Diode-Array Detector (DAD) or a UV-Vis detector, as the conjugated system of the caffeoyl moiety results in strong absorbance in the UV region (around 325 nm). nih.govceon.rs

Table 1: Illustrative HPLC Parameters for Analysis of Caffeic Acid Derivatives

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Polar solvent; acid improves peak shape and suppresses ionization. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for eluting nonpolar compounds. |

| Elution Mode | Gradient | Allows for optimal separation of complex mixtures with varying polarities. |

| Flow Rate | 0.8 - 1.2 mL/min | Standard flow for analytical columns. |

| Detection | UV/DAD at ~325 nm | Quantifies the analyte based on its characteristic UV absorbance. |

| Injection Volume | 10 - 20 µL | Standard volume for introducing the sample. |

This table presents a generalized set of conditions based on methods used for similar compounds; specific parameters must be optimized for "this compound".

Gas Chromatography (GC) is less commonly used for intact phenolic acids and their esters due to their low volatility and thermal instability. However, GC can be applied following a chemical derivatization step to increase the analyte's volatility. scispace.comresearchgate.net The most common method is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the active hydrogens of the phenolic hydroxyl group with trimethylsilyl (B98337) (TMS) groups. scispace.com

While this method can provide high-resolution separation and is readily coupled with mass spectrometry (GC-MS), the derivatization process is often considered tedious and can introduce variability. scispace.comresearchgate.net For "this compound," the single free hydroxyl group at the C-3 position would be the target for derivatization. The primary application would be for quantification in specific matrices where HPLC methods may not be suitable or for confirmatory analysis.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is an indispensable tool for the analysis of "this compound," providing molecular weight information and structural details through fragmentation analysis.

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for detecting and quantifying low levels of specific compounds in complex biological matrices like plasma or urine. researchgate.net The HPLC system first separates the target analyte from matrix components. The analyte is then ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. ipb.pt

In MS/MS, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce characteristic product ions. This transition is highly specific and allows for sensitive quantification even in the presence of co-eluting interferences. For "this compound" (Molecular Weight: 284.29 g/mol ), analysis in negative ion mode would likely target the [M-H]⁻ precursor ion at m/z 283. Key fragmentation pathways would involve the neutral loss of the benzyl (B1604629) group or cleavage of the ester and propenoate chain. Analysis of the structurally similar Caffeic Acid Benzyl Ester shows a characteristic fragmentation pattern that can be used as a reference. researchgate.net

Table 2: Predicted MS/MS Fragmentation for [M-H]⁻ of this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Structural Origin |

| 283 | 193 | 90 | Loss of benzyl moiety (C₇H₆) |

| 283 | 179 | 104 | Loss of benzyl group and CH₂ |

| 283 | 161 | 122 | Loss of benzyl group and methanol (CH₃OH) |

| 283 | 135 | 148 | Loss of benzyl group and carboxyl group (CO₂) |

These predictions are based on known fragmentation patterns of caffeic acid derivatives and require experimental verification.

High-Resolution Mass Spectrometry, often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). researchgate.netnih.gov This capability is crucial for confirming the elemental composition of a synthesized compound or an unknown metabolite. For "this compound," HRMS would be used to confirm its elemental formula of C₁₇H₁₆O₄ by matching the experimentally measured accurate mass with the theoretical exact mass (284.1049). This technique is invaluable for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas) during metabolite profiling studies. acs.org

Spectroscopic Characterization Methods for Structural Elucidation

For synthesized compounds and their isolated metabolites, spectroscopic methods are essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques for this purpose. acs.orgdoaj.org

¹H NMR Spectroscopy : The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms. For "this compound," characteristic signals would include:

Aromatic protons of the benzyl group (typically ~7.3-7.5 ppm).

Aromatic protons of the caffeoyl ring.

Vinylic protons of the propenoate double bond (typically two doublets, ~6.3 and ~7.6 ppm). nih.gov

Methylene (B1212753) protons of the benzyl group (-O-CH₂-Ph, ~5.2 ppm).

Methyl protons of the ester group (-OCH₃, ~3.8 ppm).

A signal for the remaining phenolic hydroxyl proton.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the carbon framework of the molecule. Key signals would include the carbonyl carbon of the ester (~167 ppm), carbons of the aromatic rings and the double bond, and the carbons of the benzyl methylene and ester methyl groups. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for:

O-H stretching of the phenolic hydroxyl group (~3300-3500 cm⁻¹).

C-H stretching of aromatic and vinylic groups (~3000-3100 cm⁻¹).

C=O stretching of the ester carbonyl group (~1700-1730 cm⁻¹). researchgate.net

C=C stretching of the alkene and aromatic rings (~1500-1640 cm⁻¹). researchgate.net

C-O stretching of the ether and ester groups (~1100-1300 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key signals for this compound include those for the methyl ester group, the vinyl protons of the acrylate (B77674) moiety, the aromatic protons of the caffeic acid backbone, and the protons of the benzyl protecting group. The trans configuration of the double bond is confirmed by the coupling constant (typically around 15-16 Hz) between the vinyl protons.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the presence of each unique carbon atom in the molecule. Characteristic signals include the carbonyl carbon of the ester, the carbons of the vinyl group, the aromatic carbons, and the carbons of the benzyl group.

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound.

¹H and ¹³C NMR Data for this compound

| ¹H-NMR | ¹³C-NMR | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 7.60 (d, J=15.9 Hz, 1H) | Vinyl H | 167.5 | C=O (ester) |

| 7.45 - 7.30 (m, 5H) | Benzyl Ar-H | 150.1 | Ar-C |

| 7.15 (d, J=1.8 Hz, 1H) | Ar-H | 147.0 | Ar-C |

| 7.05 (dd, J=8.2, 1.8 Hz, 1H) | Ar-H | 145.2 | Vinyl CH |

| 6.95 (d, J=8.2 Hz, 1H) | Ar-H | 136.5 | Ar-C (benzyl) |

| 6.30 (d, J=15.9 Hz, 1H) | Vinyl H | 128.9 | Ar-CH (benzyl) |

| 5.20 (s, 2H) | Benzyl CH₂ | 128.3 | Ar-CH (benzyl) |

| 3.80 (s, 3H) | OCH₃ | 127.5 | Ar-CH (benzyl) |

| - | - | 123.2 | Ar-CH |

| - | - | 115.9 | Vinyl CH |

| - | - | 114.5 | Ar-CH |